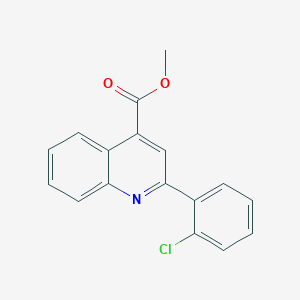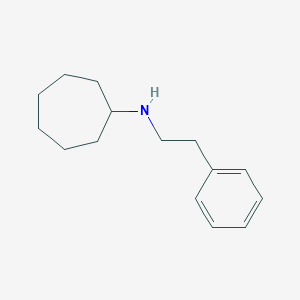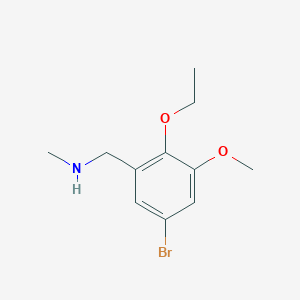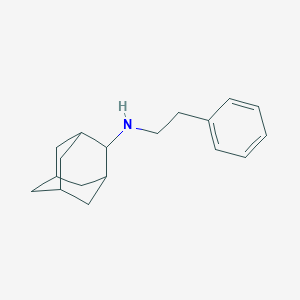
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate is a chemical compound that belongs to the quinoline family. It is widely used in scientific research for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to cause pain and swelling. By inhibiting COX enzymes, Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate reduces inflammation and pain.
Biochemical and Physiological Effects:
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth of cancer cells and to have anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also highly soluble in organic solvents, which makes it easy to handle in the lab. However, Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate has some limitations. It is not very water-soluble, which limits its use in aqueous environments. It is also a relatively expensive compound, which can limit its use in large-scale experiments.
Zukünftige Richtungen
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate has several potential future directions for scientific research. It could be further studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It could also be studied as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it could be further developed as a photosensitizer for use in photodynamic therapy. Further research is needed to fully understand the potential of Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate in these areas.
Conclusion:
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate is a complex chemical compound that has been extensively used in scientific research for its biological and pharmacological properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, as well as being a fluorescent probe and photosensitizer. While it has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the potential of Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate in scientific research.
Synthesemethoden
The synthesis of Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate is a complex process that involves several steps. The first step is the synthesis of 2-chlorobenzoic acid, which is then converted into 2-(2-chlorophenyl)quinoline-4-carboxylic acid. The final step involves the esterification of the carboxylic acid group with methanol to form Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate has been extensively used in scientific research for its biological and pharmacological properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy.
Eigenschaften
Produktname |
Methyl 2-(2-chlorophenyl)quinoline-4-carboxylate |
|---|---|
Molekularformel |
C17H12ClNO2 |
Molekulargewicht |
297.7 g/mol |
IUPAC-Name |
methyl 2-(2-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C17H12ClNO2/c1-21-17(20)13-10-16(12-7-2-4-8-14(12)18)19-15-9-5-3-6-11(13)15/h2-10H,1H3 |
InChI-Schlüssel |
HWIZZLLZZJKJLH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl |
Kanonische SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)


![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)
![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)


![N-(2-furylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B262089.png)
![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)
![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)